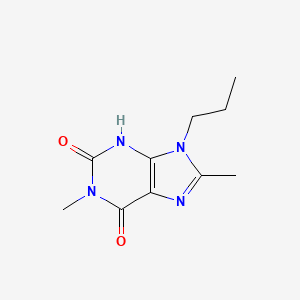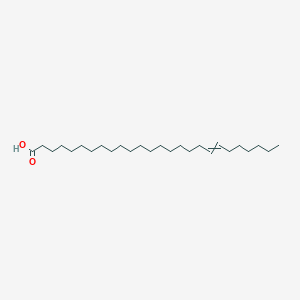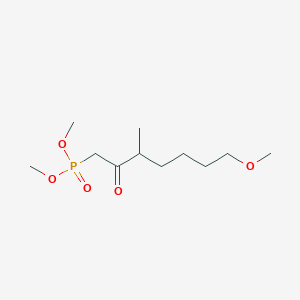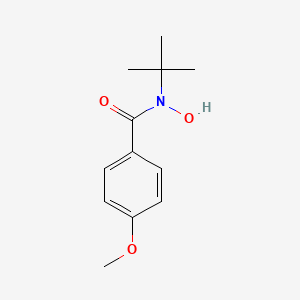![molecular formula C10H10N2 B14602570 9-Diazobicyclo[4.2.2]deca-2,4,7-triene CAS No. 61096-21-7](/img/structure/B14602570.png)
9-Diazobicyclo[4.2.2]deca-2,4,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Diazobicyclo[422]deca-2,4,7-triene is a unique organic compound characterized by its bicyclic structure with a diazo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Diazobicyclo[4.2.2]deca-2,4,7-triene typically involves the diazotization of bicyclo[4.2.2]deca-2,4,7-triene. This process can be achieved through the reaction of bicyclo[4.2.2]deca-2,4,7-triene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid . The reaction is usually carried out at low temperatures to prevent the decomposition of the diazo compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
9-Diazobicyclo[4.2.2]deca-2,4,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxy derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Various nucleophiles can be used to replace the diazo group under appropriate conditions.
Major Products Formed
Epoxy derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-Diazobicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential antitumor activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 9-Diazobicyclo[4.2.2]deca-2,4,7-triene exerts its effects involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as forming carbenes, which can then participate in further chemical reactions. These transformations can affect molecular targets and pathways, leading to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7-triene: The parent compound without the diazo group.
7-Azabicyclo[4.2.2]deca-2,4,9-triene-8-thione: A similar bicyclic compound with a sulfur atom.
2-Methyl-8-oxo-7-azabicyclo[4.2.2]deca-2,4,9-triene-7-sulfonyl chloride: Another bicyclic compound with different functional groups.
Uniqueness
9-Diazobicyclo[4.2.2]deca-2,4,7-triene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications compared to its analogs. The diazo group allows for a variety of chemical transformations that are not possible with similar compounds lacking this functional group.
Eigenschaften
CAS-Nummer |
61096-21-7 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
9-diazobicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C10H10N2/c11-12-10-7-8-3-1-2-4-9(10)6-5-8/h1-6,8-9H,7H2 |
InChI-Schlüssel |
PMZZMJXDSOWBRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC=CC(C1=[N+]=[N-])C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)


![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)




![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)

![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
